![molecular formula C11H12N4O2S B2671699 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1203326-45-7](/img/structure/B2671699.png)
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as MTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a heterocyclic compound that contains both pyrimidine and thiazole rings.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrimidinones, oxazinones, and related compounds exhibit significant antimicrobial properties. For instance, a series of compounds synthesized from citrazinic acid demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This research underscores the potential of such compounds in developing new antimicrobial agents.
Chemical Synthesis and Structure Analysis
The chemical synthesis and structural analysis of related compounds have been a significant focus. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were studied, revealing insights into their folded conformation and intramolecular hydrogen bonding (Subasri et al., 2016). These structural insights are crucial for understanding the reactivity and potential biological activity of these compounds.
Dual Enzyme Inhibition
Some compounds have been designed and synthesized to inhibit dual enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for nucleotide synthesis and are targeted for antitumor properties. For instance, classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines were developed as potential antitumor agents due to their excellent dual inhibition of human TS and DHFR (Gangjee et al., 2009). This dual inhibition mechanism offers a promising avenue for cancer therapy by targeting two critical enzymes simultaneously.
properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-3-10(17)15(6-12-7)4-9(16)14-11-13-8(2)5-18-11/h3,5-6H,4H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQGWGMWKVWEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=NC(=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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